molecular formula C18H25Cl2N3O5S B2579998 Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate CAS No. 392290-06-1

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

Cat. No.: B2579998
CAS No.: 392290-06-1
M. Wt: 466.37
InChI Key: IPPIURTYDGMOAL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and bis(2-chloroethyl)sulfamoyl moiety.

Preparation Methods

The synthesis of Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperazine ring and the benzoyl group. The bis(2-chloroethyl)sulfamoyl moiety is then introduced through a series of reactions involving chlorination and sulfonation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl groups, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate can be compared with other compounds containing similar functional groups, such as:

    Bis(2-chloroethyl) ether: Similar in its chloroethyl groups but lacks the piperazine and benzoyl components.

    Sulfonamide derivatives: Share the sulfonamide group but differ in their overall structure and functional groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O5S/c1-2-28-18(25)22-13-11-21(12-14-22)17(24)15-3-5-16(6-4-15)29(26,27)23(9-7-19)10-8-20/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPIURTYDGMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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